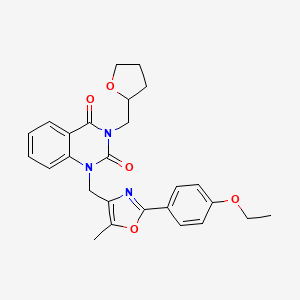

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a structurally complex heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 4-ethoxyphenyl-oxazole moiety and a tetrahydrofuran (THF)-methyl group. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial, anti-inflammatory, and anticancer applications .

Properties

IUPAC Name |

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5/c1-3-32-19-12-10-18(11-13-19)24-27-22(17(2)34-24)16-28-23-9-5-4-8-21(23)25(30)29(26(28)31)15-20-7-6-14-33-20/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCZCTIAGSMXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and vasorelaxant properties based on recent research findings.

Chemical Structure and Synthesis

The synthesis of quinazoline derivatives typically involves multi-step processes that include cyclization and functional group modifications. For instance, the quinazoline-2,4(1H,3H)-dione scaffold is often synthesized through reactions involving isatoic anhydride and various amines. The specific compound incorporates a 4-ethoxyphenyl group and a tetrahydrofuran moiety, which are critical for its biological activity.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Base Structure | Quinazoline-2,4(1H,3H)-dione |

| Substituents | 4-Ethoxyphenyl, 5-Methyloxazole, Tetrahydrofuran |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives against various bacterial strains. The compound was evaluated using the Agar well diffusion method against Gram-positive and Gram-negative bacteria.

Findings:

- Moderate Activity : The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm.

- Mechanism : The antimicrobial action is believed to involve inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been a significant focus in medicinal chemistry. The compound's structural features allow it to interact with various cellular pathways involved in cancer proliferation.

Case Studies:

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives with electron-withdrawing groups showed enhanced cytotoxic activity against various cancer cell lines. For instance, compounds derived from the quinazoline scaffold displayed IC50 values in the low micromolar range against colon carcinoma cells .

- Mechanistic Insights : The anticancer mechanism may involve the inhibition of specific kinases or other molecular targets crucial for tumor growth .

Vasorelaxant Effects

Another area of interest is the vasorelaxant effect of certain quinazoline derivatives. Studies have shown that these compounds can induce vasodilation in isolated rat mesenteric arteries.

Research Insights:

- Vasorelaxation Mechanism : The vasodilatory effects are mediated through the sGC/cGMP pathway and involve the opening of KCa channels, leading to reduced vascular resistance and hypotensive effects .

Table 2: Summary of Biological Activities

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Quinazoline derivatives are widely studied for their anticancer properties. Research indicates that similar compounds exhibit selective cytotoxicity against various cancer cell lines, making them promising candidates for cancer therapeutics. The specific substitution patterns in this compound may enhance its efficacy against tumor growth and metastasis.

-

Antimicrobial Properties :

- The presence of oxazole and quinazoline moieties in the structure has been associated with antimicrobial activity. Studies have shown that compounds with similar frameworks can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antibiotics.

-

Enzyme Inhibition :

- Compounds containing quinazoline rings have been reported to inhibit specific enzymes involved in cancer progression and microbial resistance. This compound may interact with key enzymes such as kinases or proteases, offering a pathway for drug development targeting these biological processes.

Material Science Applications

-

Organic Light Emitting Diodes (OLEDs) :

- The unique electronic properties of quinazoline derivatives make them suitable for use in OLEDs. Their ability to emit light when subjected to an electric field can be exploited in the development of efficient display technologies.

-

Polymer Chemistry :

- This compound can serve as a building block for synthesizing new polymeric materials with tailored properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers synthesized various quinazoline derivatives and tested their anticancer activity on human breast cancer cell lines. They found that modifications at the 2 and 4 positions significantly increased cytotoxicity compared to the parent compound. This suggests that the structural features of 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione could similarly enhance its anticancer potential.

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Medicinal Chemistry evaluated a series of oxazole-containing compounds for their antimicrobial activity against resistant strains of Staphylococcus aureus. The findings indicated that specific substitutions led to increased potency against these pathogens, highlighting the potential of compounds like 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione in developing new antimicrobial agents.

Chemical Reactions Analysis

N-Alkylation at Positions 1 and 3

The target compound features two N-alkyl substituents:

-

Position 1 : (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl group.

-

Position 3 : (Tetrahydrofuran-2-yl)methyl group.

Alkylation of Quinazoline-dione

The oxazole and tetrahydrofuran groups are introduced via nucleophilic substitution:

-

Step 1 : Quinazoline-2,4-dione is treated with NaH or K₂CO₃ in DMF to deprotonate the N–H positions.

-

Step 2 : Alkylation with bromomethyl oxazole and (tetrahydrofuran-2-yl)methyl bromide under reflux .

Key Reaction :

Ethoxy Group Hydrolysis

The 4-ethoxyphenyl moiety may undergo acid-catalyzed hydrolysis to form a phenolic derivative:

Oxazole Ring Reactivity

The oxazole ring is generally stable but can participate in electrophilic substitution at the 2-position under nitration or halogenation conditions .

Tetrahydrofuran Stability

The tetrahydrofuran (THF) ring is resistant to basic conditions but may undergo acid-catalyzed ring-opening in concentrated HCl .

Synthetic Byproducts and Optimization

-

Over-Alkylation : Competing alkylation at both nitrogen atoms requires careful stoichiometric control .

-

Isomerization : The tetrahydrofuran methyl group may lead to stereoisomerism, requiring chiral resolution .

Analytical Characterization

Comparative Reactivity with Analogues

| Modification | Impact on Reactivity | Source |

|---|---|---|

| Replacement of oxazole with triazole | Enhanced antiviral activity but reduced hydrolytic stability | |

| Substitution of ethoxy with methoxy | Slower hydrolysis kinetics |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Oxazole or Thiazole Substituents

Compound A : 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11)

- Structural Similarity: Shares the quinazolinone core but substitutes the oxazole with a thiazole-thiophene hybrid.

- Key Findings : Demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 0.8 to 3.2 µg/mL .

Compound B : 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-acetohydrazide-phthalimide hybrids

- Structural Similarity: Utilizes a phthalimide group linked to the quinazolinone core.

- Key Difference : The phthalimide group introduces rigidity, whereas the THF-methyl group in the target compound may improve solubility.

Oxazole-Containing Heterocycles

Compound C : 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p)

- Structural Similarity : Features an oxazole-like tetrazole-thioether system.

- Key Findings : Synthesized via a PEG-400-mediated reaction under heterogeneous catalysis (Bleaching Earth Clay, pH 12.5), with yields >75% .

- Key Difference : The tetrazole ring (N-rich) contrasts with the oxazole’s O/N heterocycle, affecting electronic properties and metabolic stability.

Tetrahydrofuran (THF)-Functionalized Derivatives

Compound D : (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- Structural Similarity : Incorporates a THF-like methoxyphenyl group.

- Key Difference : The THF-methyl group in the target compound may confer stereochemical complexity, influencing receptor interactions.

Data Table: Comparative Analysis of Structural and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.